molecular formula C17H24O6 B1343560 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid CAS No. 951892-06-1

8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid

Cat. No. B1343560
M. Wt: 324.4 g/mol
InChI Key: FFQKJGFCMDANHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a carboxylic acid derivative with a long carbon chain and a trimethoxyphenyl group attached. The trimethoxyphenyl group is a common motif in many natural products and pharmaceuticals, contributing to their biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a long, flexible carbon chain, with the trimethoxyphenyl group providing some rigidity. The carboxylic acid group would be a site of polarity and potential reactivity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of reactions. The carboxylic acid group could react with bases, forming salts, or with alcohols, forming esters . The trimethoxyphenyl group might also participate in various reactions .


Physical And Chemical Properties Analysis

Based on its structure, this compound would likely be a solid at room temperature, with a relatively high melting point due to the long carbon chain . It would likely be soluble in organic solvents but not very soluble in water .

Scientific Research Applications

Radiotracer Development for Liver Metabolism

A study by Lee et al. (2004) on 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid highlights its synthesis for evaluating medium-chain fatty acid metabolism in the liver. This novel radiotracer, prepared through a double ligand transfer reaction, exhibited stability in human serum and was metabolized via beta-oxidation in the liver. The research suggests its potential use in assessing fatty acid metabolism, particularly in conditions affecting beta-oxidation processes (Lee et al., 2004).

Electrochemical Detection of DNA Damage

Li et al. (2007) investigated the electrochemical performance of 8-hydroxy-2'-deoxyguanosine at a modified electrode, demonstrating an effective method for detecting oxidative DNA damage. The study provided insights into the electrochemical behavior and detection efficiency of 8-OH-dG, a marker of oxidative DNA damage, highlighting the potential for using such methods in genotoxicity assessments (Li et al., 2007).

Novel Catalysts for Organic Synthesis

Research by Nazari et al. (2014) introduced imidazol-1-yl-acetic acid as a green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions. This catalyst demonstrated efficiency and recyclability, offering an environmentally friendly alternative for organic synthesis processes (Nazari et al., 2014).

Glycosylation Promoting Agents

A study by Nogueira et al. (2016) on activating cyclopropenone and cyclopropene-thione compounds revealed their role in promoting glycosylation with high α-selectivity. These findings are crucial for synthesizing complex carbohydrates, offering potential applications in drug development and biomolecular research (Nogueira et al., 2016).

Future Directions

Future research could explore the potential uses of this compound in various fields, such as pharmaceuticals or materials science. Its synthesis and properties could also be further optimized .

properties

IUPAC Name

8-oxo-8-(2,3,4-trimethoxyphenyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-21-14-11-10-12(16(22-2)17(14)23-3)13(18)8-6-4-5-7-9-15(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQKJGFCMDANHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)CCCCCCC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid

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